2-((Ethylthio)methyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C7H15NOS/c1-2-10-6-7-5-8-3-4-9-7/h7-8H,2-6H2,1H3 |
InChI Key |
SHNKYPJKDJUUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CNCCO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethylthio Methyl Morpholine
Retrosynthetic Disconnections and Strategic Planning for the Morpholine-Thioether Scaffold
Retrosynthetic analysis of 2-((Ethylthio)methyl)morpholine suggests several logical disconnection points. The most apparent disconnections are at the C-S bond of the thioether and the C-N and C-O bonds within the morpholine (B109124) ring.
Strategy 1: Late-Stage Thioether Formation
This common strategy involves first constructing a suitably functionalized morpholine precursor, followed by the introduction of the ethylthio group. The key disconnection is the C-S bond, leading back to a morpholine derivative with an electrophilic or nucleophilic one-carbon unit at the C2 position and an ethanethiol (B150549) derivative.
Disconnection (a): C-S Bond: This leads to precursors such as 2-(chloromethyl)morpholine (B3092567) or 2-(hydroxymethyl)morpholine (after activation, e.g., as a tosylate) and sodium ethanethiolate. This approach is advantageous as it allows for the synthesis and purification of the morpholine core before the final side-chain installation.
Strategy 2: Morpholine Ring Cyclization with Pre-installed Side Chain
An alternative approach involves forming the morpholine ring from an acyclic precursor that already contains the complete ethylthiomethyl side chain.
Disconnection (b): C-N and C-O Bonds: This disconnection breaks the morpholine ring, leading to an open-chain amino alcohol precursor. For instance, a molecule like N-(2-hydroxyethyl)-3-(ethylthio)propan-2-ol could be cyclized (via dehydration) to form the target molecule. This strategy integrates the side chain at an early stage, but cyclization of the functionalized substrate must be efficient.
Strategic planning often favors Strategy 1 due to the modularity and the often-milder conditions required for the final C-S bond formation compared to ring-closing reactions on complex substrates. nih.govarxiv.org
Morpholine Ring Formation Strategies
The morpholine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govnih.gov
The construction of the morpholine ring is typically achieved through intramolecular cyclization of a suitable open-chain precursor, often an N-substituted amino alcohol.
Palladium-Catalyzed Carboamination: A powerful method for synthesizing substituted morpholines involves the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.govnih.gov This strategy can generate cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.gov
Gold-Catalyzed Cyclization: Alkynylamines or alkynylalcohols can undergo gold-catalyzed cascade cyclization and isomerization reactions to afford morpholine and piperazine (B1678402) derivatives in moderate to good yields with low catalyst loading (1.0 mol%). rsc.org
Annulation Reactions: Morpholines can be synthesized via an annulation reaction between β-heteroatom amino compounds and vinyl sulfonium (B1226848) salts. nih.gov
Cyclization from N-Propargylamines: N-propargylamines serve as versatile and inexpensive building blocks for the synthesis of functionalized morpholines through various metal-catalyzed heterocyclization reactions. researchgate.net
| Cyclization Strategy | Precursors | Catalyst/Reagents | Key Features |
| Pd-Catalyzed Carboamination | O-allyl ethanolamines, Aryl/Alkenyl bromides | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Forms cis-3,5-disubstituted products with high diastereoselectivity (>20:1 dr). nih.gov |
| Gold-Catalyzed Cyclization | Alkynylamines, Alkynylalcohols | Gold Catalyst (1.0 mol%) | Proceeds via a cascade cyclization/isomerization mechanism. rsc.org |
| Annulation Reaction | β-heteroatom amino compounds, Vinyl sulfonium salts | Base | Efficient construction of the six-membered ring. nih.gov |
| Cyclization from N-Propargylamines | N-propargylamino epoxides/alcohols | Various (e.g., PtCl₂, Hg-catalysts) | Access to a wide range of substituted morpholines from readily available starting materials. researchgate.net |
Given that this compound possesses a chiral center at C2, enantioselective synthesis is crucial for accessing single enantiomers. The synthesis of 2-substituted chiral morpholines is considered challenging due to the steric hindrance and electronic properties near the ring oxygen. nih.govrsc.org
Asymmetric Hydrogenation: A highly efficient method to obtain 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. Using a bisphosphine-rhodium complex with a large bite angle (e.g., SKP-Rh), a variety of chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org
Ring Opening of Aziridines: A highly regio- and stereoselective strategy involves the S(N)2-type ring opening of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular cyclization. researchgate.netnih.gov This method provides access to a variety of nonracemic substituted morpholines in high yield and enantioselectivity. nih.gov
Rhodium-Catalyzed Cyclization of Allenols: The intramolecular cyclization of nitrogen-tethered allenols, catalyzed by rhodium complexes, can produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99.9% ee). rsc.org
Photocatalytic Annulation: A modern approach uses a visible-light-activated photocatalyst in a diastereoselective annulation strategy to synthesize morpholines from readily available starting materials, achieving high yields and stereoselectivity (>20:1 dr). acs.org
| Method | Substrate | Catalyst/Reagent | Stereoselectivity |
| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | SKP-Rh complex | Up to 99% ee. nih.govrsc.org |
| S(N)2 Ring Opening | Activated Aziridines, Haloalcohols | Lewis Acid, Base (KOH) | High enantioselectivity. researchgate.netnih.gov |
| Rh-Catalyzed Cyclization | Nitrogen-Tethered Allenols | Rhodium Catalyst | Up to >99:1 dr, >99.9% ee. rsc.org |
| Photocatalytic Annulation | Imines, Alkenyl Alcohols | Photocatalyst, Lewis Acid | >20:1 dr. acs.org |
Recent advancements have focused on developing more environmentally benign and efficient syntheses for morpholines. A standout method involves the use of ethylene (B1197577) sulfate (B86663).
This one or two-step, redox-neutral protocol converts 1,2-amino alcohols to morpholines using inexpensive and widely available reagents: ethylene sulfate (ES) and potassium tert-butoxide (tBuOK). organic-chemistry.orgacs.org The key to this methodology is the clean and selective N-monoalkylation of the amino alcohol by ES via an S(N)2 reaction, which is followed by cyclization. organic-chemistry.org This approach avoids toxic reagents like chloroacetyl chloride and wasteful hydride reductions, uses greener solvents, and is scalable to over 100 grams. organic-chemistry.orgacs.org The environmental and safety benefits, combined with its high efficiency and broad substrate scope, mark a significant advancement in morpholine synthesis. acs.orgacs.org Another green aspect in the broader field is the use of N-formylmorpholine, a morpholine derivative, as a stable, non-toxic, and non-corrosive green solvent for other organic reactions. ajgreenchem.com
Introduction and Functionalization of the Ethylthiomethyl Moiety
The final key step in many synthetic routes to this compound is the formation of the thioether linkage.
The construction of the C-S bond is a fundamental transformation in organic chemistry.
Williamson Thioether Synthesis: This classic and robust method is analogous to the Williamson ether synthesis and remains a primary strategy for forming thioether bonds. vanderbilt.edu The reaction involves the S(N)2 displacement of a halide or other suitable leaving group (like a tosylate) by a thiolate nucleophile. To synthesize this compound, this would typically involve reacting 2-(chloromethyl)morpholine or 2-(tosyloxymethyl)morpholine with sodium ethanethiolate (NaSEt). The alkoxide precursor, 2-(hydroxymethyl)morpholine, can be prepared through various established routes.
Modern C-S Bond Formation: More recent methods offer alternative pathways. For instance, alcohols can be converted directly to thioethers using isothiouronium salts as deoxasulfenylating agents, providing a thiol-free protocol. researchgate.net Additionally, photocatalytic methods and transition-metal-catalyzed cross-coupling reactions have expanded the toolbox for C-S bond formation, often under mild and biocompatible conditions. ntu.edu.sg A catalyst-free method for preparing methylthiomethyl (MTM) ethers and esters from dimethylsulfoxide (DMSO) has been reported, which could potentially be adapted for ethylthiomethyl analogues. nih.govrsc.org
Stereochemical Considerations in Side Chain Introduction
The introduction of the (ethylthio)methyl group at the C2 position of the morpholine ring creates a chiral center, leading to the possibility of (R)- and (S)-enantiomers. The stereochemical outcome of the synthesis is a critical consideration, particularly for applications where a specific enantiomer is required.
Stereocontrol can be achieved through several strategies:
Use of Chiral Starting Materials: A common and effective method involves starting with an enantiomerically pure precursor, such as a chiral amino alcohol. For instance, the synthesis can begin with an enantiopure amino alcohol which is then cyclized to form the morpholine ring, transferring the initial stereochemistry to the final product. The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been demonstrated, highlighting the power of this approach. nih.gov
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the morpholine ring or in the introduction of the side chain. Asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium complexes has been shown to produce 2-substituted chiral morpholines with high enantiomeric excess (up to 99% ee). nih.govrsc.orgnih.govresearchgate.net Organocatalysis also presents a powerful tool for the enantioselective synthesis of chiral morpholines. rsc.org For example, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization reactions to produce chiral morpholines. rsc.org
Diastereoselective Reactions: When a chiral center already exists in the molecule, the introduction of the side chain can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer over another. The relative stereochemistry of substituted morpholines can be controlled through mechanisms like syn-aminopalladation in palladium-catalyzed reactions, which often proceeds through a defined boat-like transition state. nih.gov
The choice of method depends on the desired stereoisomer and the availability of chiral starting materials or catalysts. The stereochemical purity of the final product is typically determined using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Convergent and Divergent Synthetic Pathways to this compound
Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound, each offering distinct advantages.
Convergent Synthesis:
Fragment 1 Synthesis: Preparation of a protected 2-(halomethyl)morpholine or a similar electrophilic morpholine fragment.
Fragment 2 Synthesis: Preparation of an ethylthio-containing nucleophile, such as sodium ethanethiolate.
Fragment Coupling: The two fragments are then reacted together in a nucleophilic substitution reaction to form the final product.
This approach allows for the modular synthesis of analogs by simply varying the structure of either fragment.
Divergent Synthesis:
A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. wikipedia.org This is an efficient strategy for creating a library of related compounds for screening purposes. wikipedia.org For the synthesis of this compound and its analogs, a divergent approach could start from a common precursor like 2-morpholinemethanol. This intermediate could then be subjected to a variety of reactions to introduce different side chains.
For example, 2-morpholinemethanol could be converted to a 2-(halomethyl)morpholine, which then serves as a versatile intermediate. Reaction of this halo-derivative with various thiols, alcohols, or amines would lead to a diverse library of 2-substituted morpholines, including the target compound this compound. This strategy allows for the rapid exploration of structure-activity relationships.
Catalytic Methods in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis are applicable to the synthesis of this compound.
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used for the formation of C-N and C-O bonds in the synthesis of morpholines. nih.govbeilstein-journals.orgorganic-chemistry.org
Palladium-catalyzed reactions: Palladium catalysts are effective for intramolecular C-N bond formation (hydroamination) to construct the morpholine ring. nih.gov They are also used in cross-coupling reactions to introduce substituents onto the morpholine scaffold. For instance, a palladium-catalyzed carboamination reaction can be employed to synthesize substituted morpholines from O-allyl ethanolamines and aryl or alkenyl halides. nih.gov
Copper-catalyzed reactions: Copper catalysts can promote the ring-opening of aziridines with subsequent cyclization to form morpholines. beilstein-journals.org Copper(II) 2-ethylhexanoate (B8288628) has been shown to promote the oxyamination of alkenes to produce 2-aminomethyl functionalized morpholines. nih.gov
Rhodium-catalyzed reactions: Rhodium complexes are particularly effective for the asymmetric hydrogenation of unsaturated morpholine precursors, providing access to chiral 2-substituted morpholines with high enantioselectivity. nih.govrsc.orgnih.govresearchgate.net
A plausible transition metal-catalyzed synthesis of this compound could involve the cyclization of an appropriately substituted amino alcohol precursor or the coupling of a morpholine derivative with an ethylthio-containing fragment.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. rsc.org Chiral organocatalysts can be used to synthesize enantiomerically enriched morpholines. rsc.org
For the synthesis of this compound, an organocatalytic approach could be employed to establish the stereocenter at the C2 position. For instance, a chiral Brønsted acid or a cinchona alkaloid-derived catalyst could be used to catalyze the enantioselective cyclization of an achiral precursor to form a chiral 2-substituted morpholine intermediate. rsc.org This intermediate could then be converted to the final product. The development of organocatalytic methods for the synthesis of chiral morpholines is an active area of research, offering promising routes to enantiomerically pure compounds. rsc.org
Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound
The isolation and purification of synthetic intermediates and the final this compound product are crucial for obtaining a compound of high purity. A combination of techniques is typically employed.
Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture. The choice of solvents depends on the solubility and polarity of the target compound and impurities.
Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. acs.orgnih.gov
Normal-phase chromatography: Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is used as the mobile phase. For basic compounds like morpholines, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing and improve separation. biotage.com
Reversed-phase chromatography: In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water and acetonitrile (B52724) or methanol). This method can be advantageous for the purification of polar or water-soluble compounds.
Crystallization: Crystallization is an effective method for purifying solid compounds. frontiersin.orgacademicjournals.org The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce the formation of crystals. The choice of solvent is critical for obtaining high-purity crystals with good yield. For basic compounds like morpholines, crystallization of a salt form (e.g., hydrochloride or salicylate) can be an effective purification strategy. google.comnih.gov
Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially if the compound is thermally stable.
The purity of the isolated compound is typically assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography (GC), and NMR spectroscopy.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Ethylthio Methyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing how they are connected and arranged in space.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-((Ethylthio)methyl)morpholine, the ¹H NMR spectrum would show distinct signals for each unique proton.
The ethyl group would be identified by a characteristic triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons coupled to the methyl protons. The protons on the morpholine (B109124) ring would appear as a series of complex multiplets in the region typical for ethers and amines. The protons of the methylene group attached to the sulfur (S-CH₂) and the proton at the C2 position of the morpholine ring (O-CH-C) would also produce unique signals, confirming the attachment of the side chain to the ring. The integration of these signals would correspond to the number of protons in each group, while the coupling patterns would confirm the connectivity.
Interactive Data Table: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl group) | 1.2 - 1.4 | Triplet | 7-8 |
| CH₂ (ethyl group) | 2.5 - 2.7 | Quartet | 7-8 |
| S-CH₂ (methylene bridge) | 2.6 - 2.9 | Multiplet | - |
| Morpholine Ring Protons (H3, H5) | 2.4 - 3.0 | Multiplet | - |
| Morpholine Ring Protons (H2, H6) | 3.5 - 4.0 | Multiplet | - |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The spectrum of this compound would display a distinct peak for each of its seven unique carbon atoms. The chemical shifts would differentiate the carbons of the ethyl group, the methylene bridge, and the four distinct carbons of the morpholine ring. The carbons adjacent to the heteroatoms (oxygen, nitrogen, and sulfur) would appear at characteristic downfield positions.
Interactive Data Table: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethyl group) | 14 - 16 |
| CH₂ (ethyl group) | 25 - 30 |
| S-CH₂ (methylene bridge) | 35 - 40 |
| C3, C5 (morpholine) | 45 - 55 |
| C2 (morpholine) | 65 - 75 |
Note: The chemical shifts are estimates and depend on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would definitively link the methyl and methylene protons of the ethyl group and show the coupling network among the protons on the morpholine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of each carbon atom by linking it to its corresponding proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is particularly vital for connecting fragments of the molecule. For instance, HMBC would show correlations from the S-CH₂ protons to the C2 carbon of the morpholine ring and to the CH₂ carbon of the ethyl group, confirming the entire (ethylthio)methyl substituent and its point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule, such as the preferred orientation of the substituent on the morpholine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides essential information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.
For this compound, electron ionization (EI) or electrospray ionization (ESI) would be used. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact molecular weight of the compound. The molecule would also break apart in the mass spectrometer, producing a unique pattern of fragment ions. Expected fragmentation pathways could include the loss of the ethyl group, cleavage of the C-S or S-C bonds, and the characteristic fragmentation of the morpholine ring. Analysis of these fragments helps to piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₇H₁₅NOS, HRMS can unequivocally confirm the elemental composition of this compound, distinguishing it from any other isomers or compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would indicate the presence of aliphatic C-H bonds in the ethyl and morpholine moieties.
N-H Stretching: A moderate, often broad, absorption around 3300-3500 cm⁻¹ would be characteristic of the secondary amine (N-H) group in the morpholine ring.
C-O-C Stretching: A strong, characteristic absorption band in the 1070-1150 cm⁻¹ range would confirm the presence of the ether linkage within the morpholine ring.
C-N Stretching: Absorptions corresponding to the C-N stretching of the amine would appear in the 1020-1250 cm⁻¹ region.
C-S Stretching: A weak absorption in the 600-800 cm⁻¹ range would be indicative of the carbon-sulfur bond.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate, Broad |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |
| C-O-C Stretch | Ether | 1070 - 1150 | Strong |
| C-N Stretch | Amine | 1020 - 1250 | Moderate |
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination (if chiral)
Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light. For a molecule like this compound, which is chiral, these spectroscopic techniques would be essential.
In a typical study, the experimental ECD and VCD spectra of a sample of this compound would be recorded. These experimental spectra would then be compared with theoretical spectra calculated for both the (R) and (S) enantiomers. The absolute configuration is assigned by identifying which calculated spectrum matches the experimental one. However, no such studies or corresponding spectral data for this compound have been reported in the available scientific literature.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the absolute configuration of this compound, as well as detailed information about its bond lengths, bond angles, and the conformation of the morpholine ring in the solid state.
The process involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. This data allows for the construction of an electron density map, from which the atomic positions can be determined. For chiral molecules, this method can establish the absolute stereochemistry without ambiguity. A search of crystallographic databases for the structure of this compound has not yielded any results, indicating that its crystal structure has not been determined or is not publicly available.
Due to the lack of specific research data for this compound, no data tables or detailed research findings can be presented. The information that would typically populate such tables, including specific ECD/VCD band maxima and X-ray crystallographic parameters, remains uncharacterized.
Computational and Theoretical Investigations of 2 Ethylthio Methyl Morpholine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular and electronic structures.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2-((Ethylthio)methyl)morpholine. DFT calculations typically focus on optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties.
For molecules containing nitrogen and sulfur, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) to achieve reliable results. researchgate.netepstem.net These calculations can determine key parameters that describe the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. epstem.net
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. epstem.netnih.gov These include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
| Parameter | Formula | Significance |
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Electron attracting power |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information, often referred to as "gold standard" results.
These high-accuracy methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. arxiv.org For this compound, ab initio calculations would be instrumental in validating the relative energies of different conformers, calculating precise rotational barriers for the side chain, and determining accurate transition state energies for potential reactions. arxiv.org
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds and the flexibility of the morpholine (B109124) ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them by mapping the potential energy surface. arxiv.org
The six-membered morpholine ring is not planar. Like cyclohexane, it predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can be in either an axial or equatorial position. For the 2-substituted morpholine core, the bulky ethylthiomethyl group would overwhelmingly favor the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the other ring atoms and their substituents.
Other, higher-energy conformations such as the boat and twist-boat are also possible. These serve as transition states or high-energy intermediates during the process of ring inversion, where one chair conformation converts to another. The energy barrier for this inversion in morpholine itself is known, and similar values would be expected for its derivatives.
| Conformation | Predicted Relative Energy (kcal/mol) | Characteristics |
| Chair (Equatorial) | 0 (most stable) | Staggered arrangement, minimal steric and torsional strain. |
| Chair (Axial) | > 5 | Significant 1,3-diaxial steric strain. |
| Twist-Boat | ~5-6 | Intermediate in the chair-to-chair interconversion. |
| Boat | ~6-7 | High energy due to eclipsing interactions and flagpole steric strain. |
The ethylthiomethyl side chain, -CH₂-S-CH₂-CH₃, introduces additional conformational flexibility due to rotation around the C-C and C-S single bonds. Analysis of the dihedral angles associated with these bonds reveals different rotational isomers (rotamers).
Rotation around the S-CH₂CH₃ bond and the CH₂-S bond will lead to various staggered (gauche and anti) and eclipsed conformations. The relative energies of these rotamers depend on the steric and electronic interactions between the groups. Generally, anti-conformations, where the largest groups are 180° apart, are the most stable. Gauche conformations are slightly higher in energy, and eclipsed conformations are the least stable due to significant steric repulsion. A detailed potential energy surface scan using DFT or ab initio methods would be required to map out the energy landscape and identify the global minimum energy conformer of the entire molecule.
Prediction of Chemical Reactivity and Reaction Pathways
Theoretical calculations can predict the most likely sites for chemical reactions on the this compound molecule. This is often achieved by analyzing the electronic properties derived from DFT calculations.
One powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net For this compound, the MEP would be expected to show:
Negative potential (red/yellow): Concentrated around the lone pairs of the nitrogen, oxygen, and sulfur atoms. These are the most likely sites for electrophilic attack (e.g., protonation, alkylation). epstem.net
Positive potential (blue): Located around the hydrogen atoms, particularly those on the nitrogen (if protonated) and the alpha-carbons.
Another sophisticated approach involves the use of Fukui functions (f(r)) . These functions quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.gov By condensing these values to individual atoms, one can predict the most reactive sites for:
Nucleophilic attack (f⁺): Where an incoming nucleophile is most likely to react.
Electrophilic attack (f⁻): Where an incoming electrophile is most likely to react. nih.gov
Radical attack (f⁰): The preferred site for radical reactions.
Based on the functional groups present, several reaction pathways can be predicted. The nitrogen atom of the morpholine ring is a basic and nucleophilic center, susceptible to reactions with acids and electrophiles. asianpubs.org The sulfur atom in the thioether linkage is also nucleophilic and can be oxidized to form sulfoxides and sulfones or act as a nucleophile in substitution reactions. nih.gov Computational methods can model the transition states for these potential reactions, providing insight into their activation energies and feasibility. mdpi.com
Theoretical Elucidation of Reaction Mechanisms
Understanding the precise step-by-step process by which a chemical reaction occurs is fundamental to controlling its outcome. Theoretical chemistry allows for the detailed mapping of reaction mechanisms, identifying key intermediates and transition states along a reaction coordinate.
Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms involving morpholine and its derivatives. researchgate.net For instance, in reactions such as the N-alkylation of the morpholine ring, computational models can predict whether the reaction proceeds through a direct substitution (S_N2) pathway or involves the formation of intermediates. mdpi.com A plausible mechanism for the formation of N-alkylated morpholines involves the nucleophilic attack of the morpholine nitrogen on an alkylating agent. asianpubs.org
Theoretical calculations can map the potential energy surface of such a reaction. This involves calculating the energy of the system at various points along the reaction pathway, from reactants to products. The minima on this surface correspond to stable species like reactants, intermediates, and products, while the saddle points represent transition states. For a reaction involving this compound, theoretical models could clarify the role of the ethylthio group—whether it influences the nucleophilicity of the morpholine nitrogen or participates in the reaction in other ways. Studies on similar heterocyclic systems have successfully used methods like the B3LYP functional to model reaction pathways. researchgate.net
Transition State Analysis and Energy Barriers
The transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction rate. Transition state analysis is a cornerstone of computational reaction dynamics. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined.
For reactions involving morpholine derivatives, computational methods such as DFT and more advanced composite methods like G3MP2BHandHLYP have been employed to calculate these energy barriers. researchgate.net For example, in a study of urethane (B1682113) formation catalyzed by morpholine, the activation energies for different steps of the proposed mechanism were calculated, revealing the rate-determining step. researchgate.net The activation energies for similar amine catalysts were found to be in the range of 26-30 kJ/mol, which is in good agreement with experimental data. researchgate.net
A similar approach could be applied to reactions of this compound. Theoretical calculations would involve optimizing the geometry of the proposed transition state and verifying it by frequency calculations, where a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org A hypothetical reaction pathway for the synthesis or further functionalization of this compound could be analyzed to predict its kinetic feasibility under different conditions.
Table 1: Illustrative Theoretical Energy Barriers for a Hypothetical Reaction Pathway
| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |
| Step 1: N-Alkylation | DFT (B3LYP/6-31G(d)) | 28.5 |
| Step 2: Conformational Isomerization | G3MP2BHandHLYP | 15.2 |
| Step 3: Ring Opening | DFT (B3LYP/6-31G(d)) | 95.7 |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from transition state analysis.
Intermolecular Interactions and Self-Assembly Propensities (Theoretical Aspects)
The ways in which molecules interact with each other through non-covalent forces dictate their physical properties in the condensed phase, such as boiling point, solubility, and crystal structure. This compound possesses several functional groups capable of engaging in intermolecular interactions: the morpholine nitrogen and oxygen atoms can act as hydrogen bond acceptors, the N-H group (if present in a secondary amine precursor) or C-H bonds can be hydrogen bond donors, and the sulfur atom of the ethylthio group can also participate in weaker interactions. sciencepublishinggroup.com
Computational methods are essential for quantifying these interactions. bohrium.com Density Functional Theory (DFT), particularly when augmented with dispersion corrections, can accurately model van der Waals forces and hydrogen bonding. acs.org Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer between molecules, providing a quantitative measure of the strength of interactions like hydrogen bonds. acs.orgbohrium.com
Theoretical studies on related morpholine structures have shown that hydrogen bonding plays a critical role in their crystal packing. nih.gov For this compound, computational analysis could predict the most stable dimer configurations and estimate the interaction energies. These interactions could lead to the formation of larger aggregates or self-assembled structures. The interplay between different types of intermolecular forces and the molecule's conformational flexibility can give rise to polymorphism, where a compound crystallizes in multiple distinct forms. bohrium.com Computational polymorph screening can help identify potentially stable crystal structures by calculating their lattice energies.
Table 2: Potential Intermolecular Interactions in this compound and Relevant Computational Investigation Methods
| Type of Interaction | Participating Atoms/Groups | Relevant Computational Method |
| Hydrogen Bonding | Morpholine N/O as acceptor, C-H as donor | DFT, NBO Analysis, Atoms in Molecules (AIM) |
| van der Waals Forces | Entire molecule | Dispersion-corrected DFT |
| Dipole-Dipole Interactions | Polar C-O, C-N, C-S bonds | DFT (calculation of molecular dipole moment) |
| Weak C-H···S Interactions | Methylene (B1212753) C-H and Sulfur atom | DFT, NBO Analysis |
Chemical Reactivity and Derivatization Studies of 2 Ethylthio Methyl Morpholine
Reactions Involving the Morpholine (B109124) Nitrogen Atom
The nitrogen atom of the morpholine ring is a nucleophilic and basic center, making it a primary site for chemical modification. Its reactivity is analogous to that of other secondary amines and the parent morpholine compound.
The secondary amine of 2-((Ethylthio)methyl)morpholine is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modifying the compound's steric and electronic properties.
N-Alkylation: This reaction typically involves the treatment of the morpholine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base to neutralize the hydrogen halide formed. The nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. Studies on the N-alkylation of the parent morpholine molecule using various alcohols over catalysts like CuO-NiO/γ-Al2O3 have demonstrated high conversion rates, suggesting that similar methods would be effective for this compound. researchgate.netresearchgate.net For example, reaction with methanol (B129727) can yield the N-methyl derivative, while reaction with ethanol (B145695) can yield the N-ethyl derivative. researchgate.net
N-Acylation: Acylation of the morpholine nitrogen can be achieved using acyl chlorides, acid anhydrides, or esters. The reaction with an acyl chloride, for instance, proceeds readily, often in the presence of a non-nucleophilic base like triethylamine, to yield the corresponding N-acylmorpholine. This reaction introduces a carbonyl group adjacent to the nitrogen, which can influence the compound's biological activity and chemical properties.
The following table summarizes representative N-alkylation and N-acylation reactions that this compound is expected to undergo based on the established reactivity of morpholine.
| Reaction Type | Reagent | Expected Product |
| N-Methylation | Methyl Iodide (CH₃I) | 2-((Ethylthio)methyl)-4-methylmorpholine |
| N-Ethylation | Ethyl Bromide (C₂H₅Br) | 4-Ethyl-2-((ethylthio)methyl)morpholine |
| N-Benzylation | Benzyl Chloride (C₆H₅CH₂Cl) | 4-Benzyl-2-((ethylthio)methyl)morpholine |
| N-Acetylation | Acetyl Chloride (CH₃COCl) | 1-(2-((Ethylthio)methyl)morpholino)ethan-1-one |
| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | (2-((Ethylthio)methyl)morpholino)(phenyl)methanone |
The lone pair of electrons on the morpholine nitrogen allows it to act as a Lewis base, readily forming acid-addition salts with both inorganic and organic acids. For example, reaction with hydrochloric acid (HCl) would yield 2-((ethylthio)methyl)morpholinium chloride.
Furthermore, the nitrogen atom can serve as a ligand for coordination to metal centers. Given the presence of the thioether sulfur atom, this compound possesses two potential donor sites (N and S) and can function as a bidentate or monodentate ligand. The coordination chemistry of thioethers with transition metals is extensive. wikipedia.orgacs.org Thioether complexes often feature pyramidal sulfur centers and can act as soft ligands. wikipedia.org Depending on the metal ion and reaction conditions, the compound could coordinate through the nitrogen atom, the sulfur atom, or chelate using both atoms to form stable ring structures with the metal. The formation of such coordination complexes is a key area of study in inorganic and medicinal chemistry. nih.govcardiff.ac.uk
Transformations at the Thioether Sulfur Atom
The sulfur atom in the ethylthio group is another key reactive site, primarily susceptible to oxidation and cleavage of the carbon-sulfur bonds.
The thioether sulfur can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These reactions are highly significant as they drastically alter the polarity, solubility, and hydrogen bonding capacity of the molecule.
The oxidation to a sulfoxide is typically achieved using mild oxidizing agents, with careful control of stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. Common reagents for this transformation include hydrogen peroxide (H₂O₂) in various solvents. Further oxidation to the sulfone requires stronger oxidizing agents or more forcing conditions.
The expected oxidation products of this compound are detailed in the table below.
| Reaction Type | Reagent | Expected Product |
| Sulfoxidation | Hydrogen Peroxide (H₂O₂, 1 eq.) | 2-((Ethylsulfinyl)methyl)morpholine |
| Sulfonylation | meta-Chloroperoxybenzoic acid (m-CPBA, ≥2 eq.) | 2-((Ethylsulfonyl)methyl)morpholine |
| Sulfonylation | Hydrogen Peroxide (H₂O₂, excess) with catalyst (e.g., Na₂WO₄) | 2-((Ethylsulfonyl)methyl)morpholine |
The removal of the ethylthio group, known as desulfurization, is a potential transformation for this compound. A classic method for achieving this is the Mozingo reaction, which utilizes Raney nickel. mdpi.com This reaction typically involves refluxing the thioether with an excess of Raney nickel in a solvent like ethanol, resulting in the reductive cleavage of the carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. mdpi.com Applying this methodology to this compound would be expected to yield 2-methylmorpholine. Other catalytic desulfurization methods, sometimes employed during heavy oil processing, use catalysts like Fe₃O₄ to achieve C-S bond cleavage. rsc.org
Reactions at the Methylene (B1212753) Bridge and Morpholine Ring Carbons
The carbon atoms of the methylene bridge (-CH₂-) and the morpholine ring itself are composed of sp³-hybridized carbons with C-H, C-C, C-N, and C-O single bonds. These bonds are generally stable and unreactive under typical laboratory conditions. The methylene bridge serves primarily as a spacer connecting the thioether functionality to the morpholine ring. wikipedia.org Reactions targeting these positions are less common and would require highly reactive reagents or specific catalytic activation, such as free-radical halogenation or enzymatic hydroxylation. There is no specific literature detailing such reactions for this compound. The carbons adjacent to the ring heteroatoms (nitrogen and oxygen) are activated towards certain transformations, but these are generally less facile than reactions at the nitrogen or sulfur atoms. mdpi.com
α-Functionalization Adjacent to Nitrogen or Sulfur
Adjacent to Nitrogen: The α-position to the morpholine nitrogen (C3 and C5) is a potential site for functionalization. The presence of the nitrogen atom can influence the acidity of the adjacent C-H bonds, making them susceptible to deprotonation by strong bases, followed by reaction with electrophiles. However, direct deprotonation of the C-H bonds α to the nitrogen in a simple morpholine ring is challenging and often requires the nitrogen to be part of a directing group or the use of harsh conditions.
A more common approach for α-functionalization of cyclic amines involves the formation of an enamine or an iminium ion intermediate. For instance, oxidation of the morpholine nitrogen to an N-acyliminium ion could facilitate the addition of nucleophiles to the α-position. While no specific examples for this compound are documented, this remains a plausible route for derivatization.
Palladium-catalyzed C-H arylation of thioamides derived from cyclic amines has been demonstrated as an effective method for enantioselective α-functionalization. nih.gov This strategy could potentially be adapted for this compound by first converting the secondary amine to a thioamide, which then acts as a directing group for the C-H activation at the α-position.
Adjacent to Sulfur: The methylene group adjacent to the sulfur atom (α to sulfur) is another key site for functionalization. Thioethers are known to stabilize an adjacent carbanion, facilitating deprotonation with a strong base like n-butyllithium, followed by reaction with various electrophiles. This approach would allow for the introduction of a wide range of substituents at this position.
Furthermore, the thioether itself can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov Palladium-catalyzed reactions, for example, have been used for the olefination of unactivated arenes where a thioether group directs the C-H activation. nih.gov It is conceivable that the ethylthio group in this compound could direct the functionalization of the morpholine ring or the ethyl group itself.
Another important reaction involving the position α to the sulfur is the Pummerer rearrangement. wikipedia.orgtcichemicals.comyoutube.com This reaction occurs when a sulfoxide, formed by the oxidation of the thioether, is treated with an activating agent such as acetic anhydride. The reaction results in the formation of an α-acyloxythioether. For this compound, oxidation to the corresponding sulfoxide followed by a Pummerer rearrangement would lead to functionalization of the methylene group adjacent to the sulfur. An unexpected rearrangement has been reported for a β-amino sulfoxide under Pummerer reaction conditions, suggesting that the morpholine nitrogen might influence the course of this reaction. capes.gov.br
Table 1: Predicted α-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Predicted Product |
|---|---|---|
| α-Lithiation/Alkylation (Sulfur) | 1. n-BuLi, THF, -78 °C; 2. R-X | 2-((Ethylthio)(R)methyl)morpholine |
| Pummerer Rearrangement | 1. m-CPBA; 2. Ac₂O | 2-((Acetyloxy)(ethylthio)methyl)morpholine |
Hydrogen Atom Abstraction Studies (if applicable)
Hydrogen atom abstraction (HAA) is a fundamental process in many chemical and biological reactions. In the context of this compound, HAA could potentially occur at several positions, with the likelihood depending on the bond dissociation energy (BDE) of the C-H bonds. The positions α to the nitrogen, oxygen, and sulfur atoms are generally more susceptible to HAA due to the stabilizing effect of the heteroatoms on the resulting radical.
While specific HAA studies on this compound are not available, it is known that flavoenzymes can catalyze C-S bond cleavage in S-alkyl cysteine derivatives through a process that may involve HAA. nih.gov A radical-based mechanism involving HAA from a substrate by a flavin-generated superoxide (B77818) has been proposed. nih.gov Such studies on analogous systems suggest that the C-H bonds adjacent to the sulfur and nitrogen in this compound could be reactive under radical conditions.
Ring-Opening and Rearrangement Reactions of the Morpholine Moiety
The morpholine ring is generally stable, but it can undergo ring-opening reactions under specific conditions. These reactions typically involve cleavage of the C-O or C-N bonds.
N-Alkylation and Subsequent Ring Opening: The nitrogen atom of the morpholine ring is nucleophilic and can be readily alkylated with alkyl halides or other electrophiles. researchgate.netresearchgate.netuw.eduasianpubs.org Quaternization of the nitrogen atom can activate the ring towards nucleophilic attack, potentially leading to ring opening. For example, treatment of an N-alkylated morpholine with a strong nucleophile could result in the cleavage of one of the C-N bonds.
Oxidative Ring Opening: A patented method describes the visible-light-promoted oxidative ring-opening of N-aryl morpholine derivatives, leading to the cleavage of the C-C bond between the two carbons originally attached to the oxygen. While this method is specific to N-aryl derivatives, it highlights the possibility of morpholine ring cleavage under oxidative conditions.
Rearrangement Reactions: Rearrangement reactions of the morpholine ring are less common but can be induced. For instance, treatment of certain substituted morpholines with strong acids or Lewis acids could potentially lead to rearrangements, although no specific examples for this compound have been documented.
Table 2: Potential Ring-Opening Reactions
| Reaction Type | Reagents and Conditions | Predicted Product |
|---|---|---|
| N-Alkylation | R-X, Base | 4-Alkyl-2-((ethylthio)methyl)morpholine |
Advanced Chemical Applications and Future Research Directions
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
Building Block for New Heterocyclic Systems
The inherent reactivity of the morpholine (B109124) nitrogen and the potential for functionalization at the sulfur atom and the adjacent methylene (B1212753) group make 2-((ethylthio)methyl)morpholine an attractive starting material for the construction of novel heterocyclic systems. The secondary amine can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. For instance, reaction with bifunctional electrophiles could lead to the formation of fused or bridged bicyclic systems containing the morpholine core.
Furthermore, the sulfur atom of the ethylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can act as a leaving group or participate in further transformations. This opens up pathways to a wider array of substituted morpholine derivatives and novel heterocyclic scaffolds that are otherwise difficult to access.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov The secondary amine of this compound can act as a key component in various MCRs, such as the Mannich reaction, the Ugi reaction, or the Strecker synthesis, to generate highly functionalized and structurally diverse molecules. For example, in a Ugi-type reaction, this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide derivative in a single step. nih.gov The ability to introduce the morpholine and ethylthioether functionalities simultaneously into a molecule through an MCR makes this compound a potentially valuable precursor for combinatorial chemistry and drug discovery programs.
Applications in Catalysis and Ligand Design
The presence of both a nitrogen and a sulfur atom in this compound makes it an interesting candidate for applications in catalysis and as a ligand for transition metals.
Asymmetric Catalysis with Chiral Derivatives
Chiral morpholine derivatives have been successfully employed as organocatalysts and as chiral ligands in asymmetric synthesis. nih.gov The synthesis of enantiomerically pure this compound would open the door to its use in asymmetric catalysis. The chiral center at the C2 position of the morpholine ring, in proximity to both the nitrogen and the ethylthio group, could provide a well-defined chiral environment for catalytic transformations.
For instance, a chiral derivative of this compound could potentially be used as an organocatalyst for asymmetric aldol (B89426) or Michael reactions. Furthermore, it could serve as a chiral ligand for transition metals in a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. The combination of a "hard" nitrogen donor and a "soft" sulfur donor could lead to unique reactivity and selectivity profiles in metal-catalyzed processes.
Ligand Scaffolds for Transition Metal Catalysis
The nitrogen and sulfur atoms in this compound can act as donor atoms to coordinate with transition metals, forming stable metal complexes. nih.govrsc.org This makes the compound a potential bidentate N,S-ligand. The nature of the metal-ligand bond can be fine-tuned by modifying the substituents on the morpholine nitrogen or by oxidizing the sulfur atom.
These transition metal complexes could find applications in various catalytic processes, including cross-coupling reactions, oxidation reactions, and polymerization catalysis. The specific coordination geometry and electronic properties imparted by the this compound ligand could influence the activity and selectivity of the metal catalyst.
Potential in Materials Science and Polymer Chemistry
Morpholine and thiomorpholine-based polymers have garnered interest for their potential applications in the biomedical field and as "smart" materials due to their stimuli-responsive properties. researchgate.netdigitellinc.com The incorporation of this compound into polymer chains could lead to new materials with unique characteristics.
For example, polymers derived from monomers containing the this compound unit could exhibit pH and temperature responsiveness due to the protonatable nitrogen atom and the potential for intermolecular interactions involving the ether and thioether functionalities. Such polymers could be explored for applications in drug delivery, where the release of a therapeutic agent can be triggered by changes in the local environment.
Monomer or Cross-linking Agent in Polymer Synthesis
The presence of both a secondary amine in the morpholine ring and a sulfur atom in the ethylthioether group suggests that this compound could serve as a versatile monomer or cross-linking agent in polymer synthesis. Morpholine-containing monomers, particularly morpholine-2,5-diones derived from amino acids, have been investigated for the production of biodegradable polydepsipeptides through ring-opening polymerization. researchgate.netacs.orgacs.org These polymers are of interest for various medicinal applications. researchgate.net The synthesis of poly(ester amide) homopolymers has been achieved through the ring-opening polymerization of 3-benzylmorpholine-2,5-dione, highlighting the utility of the morpholine scaffold in creating well-defined polymers. nih.gov
Furthermore, the thioether linkage is a valuable functional group in polymer science. Thioether-based polymers are known for their potential in creating responsive materials. nih.gov For instance, polymers containing thioether groups can undergo a hydrophobic-to-hydrophilic phase transition upon oxidation, a property that is being explored for drug delivery systems. nih.gov The synthesis of polythioethers through reactions like thiol-yne chemistry is a rapidly developing area. nih.gov
Given these precedents, this compound could potentially be utilized in several ways:
As a co-monomer: It could be incorporated into existing polymer chains to introduce the morpholine and thioether functionalities, thereby modifying the polymer's properties, such as solubility, thermal stability, and responsiveness to stimuli like pH or oxidation.
As a cross-linking agent: The secondary amine of the morpholine ring could react with suitable functional groups on polymer chains to form cross-linked networks. This is a role that morpholine derivatives have been explored for in the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org The thioether group could also participate in cross-linking reactions, for example, through oxidation to form sulfone bridges under specific conditions.
The potential polymerization pathways and resulting polymer properties are summarized in the table below.
| Polymerization Role | Potential Reaction Pathway | Resulting Polymer Characteristics | Potential Applications |
| Co-monomer | Ring-opening polymerization (if converted to a suitable cyclic monomer), Polycondensation with di-functional monomers | Introduction of morpholine and thioether groups, Modified polarity and solubility, Potential for oxidation-responsiveness | Biodegradable materials, Responsive drug delivery systems |
| Cross-linking Agent | Reaction of the morpholine nitrogen with electrophilic groups on polymer chains, Oxidation of thioether groups | Formation of 3D polymer networks, Increased mechanical strength and thermal stability | Hydrogels, Advanced coatings and resins |
Surface Modification Agent
The functional groups in this compound also make it a candidate for use as a surface modification agent. The modification of material surfaces is crucial for a wide range of applications, including improving biocompatibility, enhancing adhesion, and creating self-cleaning surfaces.
Thiolated polymers, or "thiomers," are known for their ability to adhere to surfaces and form covalent bonds, particularly with metals. nih.gov The sulfur atom in the ethylthioether group of this compound could facilitate its attachment to various substrates, including metallic and polymeric surfaces. This could be achieved through direct reaction or by pre-functionalizing the surface with groups that are reactive towards thioethers.
Moreover, the morpholine moiety can impart specific properties to a surface. The morpholine ring is polar and can participate in hydrogen bonding, which could increase the hydrophilicity and wettability of a modified surface. oup.com This is a desirable characteristic for creating non-fouling surfaces that resist protein adsorption, a critical aspect in the design of biomedical implants and devices. biorxiv.orgbiorxiv.org For instance, thioether-functionalized cellulose (B213188) has been shown to create oxidation-responsive biomaterial coatings that can reduce protein adsorption. biorxiv.orgbiorxiv.org
The potential applications of this compound in surface modification are outlined below.
| Application Area | Mechanism of Action | Desired Surface Property |
| Biomedical Implants | Covalent attachment via the thioether group; presentation of the hydrophilic morpholine ring | Reduced protein fouling, Improved biocompatibility |
| Adhesion Promotion | Interaction of the polar morpholine and thioether groups with substrates and adhesives | Enhanced bonding between dissimilar materials |
| Anti-corrosion Coatings | Formation of a protective layer on metal surfaces | Inhibition of corrosion processes |
Green Chemistry Applications (Beyond Synthesis)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. hnsincere.com Beyond its synthesis, this compound and related compounds could find applications in green chemistry, particularly as alternative solvents or reagents.
Alternative Solvents or Reagents in Sustainable Processes
The search for environmentally benign solvents is a key area of green chemistry research. rsc.orgneuroquantology.comresearchgate.net An ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources. hnsincere.comneuroquantology.com While the toxicity and biodegradability of this compound would need to be thoroughly evaluated, some morpholine derivatives have been explored as green solvents. For example, N-formylmorpholine is considered a green solvent due to its chemical stability, non-toxicity, and compatibility with various organic compounds. ajgreenchem.com
The physicochemical properties of this compound, such as its polarity and boiling point, would determine its suitability as a solvent for specific reactions. The presence of both an ether and a thioether linkage, along with the basic nitrogen, suggests it would be a polar, aprotic solvent. Such solvents are widely used in organic synthesis.
Furthermore, morpholine itself is used in various industrial applications that align with green chemistry principles, such as a corrosion inhibitor in water treatment systems, which helps in resource conservation. chemceed.comchemicalbook.comnih.gov The unique properties of this compound could potentially be harnessed in similar applications, or as a reagent in sustainable chemical transformations.
Future Perspectives in Methodology Development for Analogous Compounds
The development of efficient and sustainable synthetic methods for heterocyclic compounds is a major focus of current chemical research. numberanalytics.com Recent advances in the synthesis of substituted morpholines provide a roadmap for the development of methodologies to create a diverse library of analogues of this compound. oup.combeilstein-journals.orgnih.govchemrxiv.orgresearchgate.net
Future research in this area could focus on several key aspects:
Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position of the morpholine ring would be crucial for investigating the biological activity of enantiomerically pure analogues. Photocatalytic and diastereoselective annulation strategies are emerging as powerful tools for this purpose. acs.org
Diversity-Oriented Synthesis: Creating a range of analogues with different substituents on the morpholine ring and variations in the thioether side chain would be valuable for structure-activity relationship (SAR) studies. This could involve the use of modern synthetic techniques like metal-catalyzed cross-coupling reactions. msesupplies.com
Green Synthetic Routes: A significant future direction would be the development of greener synthetic protocols for these compounds, for instance, by using renewable starting materials, employing catalytic methods to reduce waste, and utilizing environmentally friendly reaction media. nih.govresearchgate.netchemrxiv.org Simple, high-yielding, one or two-step, redox-neutral protocols are being developed for the synthesis of morpholines from 1,2-amino alcohols using inexpensive reagents. nih.govchemrxiv.orgchemrxiv.org
Emerging Research Avenues in this compound Chemistry
While the direct applications of this compound are still to be explored, several emerging research avenues can be envisioned based on the known properties of morpholine and thioether compounds.
Medicinal Chemistry: The morpholine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. e3s-conferences.orgmdpi.comresearchgate.net Similarly, thiomorpholine (B91149) derivatives have shown promising biological activities, including antioxidant and hypolipidemic effects. nih.govresearchgate.netjchemrev.com Future research could investigate the potential of this compound and its analogues as novel therapeutic agents, for example, by screening them for anticancer, antibacterial, or neuroprotective activities.
Materials Science: The potential of this compound in polymer and surface chemistry, as discussed in sections 6.3.1 and 6.3.2, represents a significant area for future investigation. e3s-conferences.orgchemscene.com Research could focus on synthesizing and characterizing novel polymers and surface coatings incorporating this molecule and evaluating their properties for applications in electronics, energy storage, and biomedical devices. numberanalytics.com
Catalysis: The basic nitrogen atom in the morpholine ring and the sulfur atom could potentially act as catalytic sites. Future studies could explore the use of this compound or its metal complexes as catalysts in organic synthesis.
The progression of research in these areas will depend on collaborative efforts between synthetic chemists, materials scientists, and biologists to fully uncover the potential of this and related heterocyclic compounds. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
